3-(2-Pyrimidinyl)butanoic acid
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Overview
Description
3-(2-Pyrimidinyl)butanoic acid is an organic compound that features a pyrimidine ring attached to a butanoic acid chain Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyrimidinyl)butanoic acid typically involves the formation of the pyrimidine ring followed by the attachment of the butanoic acid chain. One common method involves the reaction of an appropriate pyrimidine derivative with a butanoic acid precursor under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyrimidinyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring or the butanoic acid chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the pyrimidine ring.
Scientific Research Applications
3-(2-Pyrimidinyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Pyrimidinyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Pyrimidinyl)butanoic acid include:
- 3-Methyl-2-(2-oxotetrahydro-1(2H)-pyrimidinyl)butanoic acid
- 3-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)propanoic acid
Uniqueness
This compound is unique due to its specific structure, which combines a pyrimidine ring with a butanoic acid chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-pyrimidin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(5-7(11)12)8-9-3-2-4-10-8/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
OCLXAVYAJMXVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NC=CC=N1 |
Origin of Product |
United States |
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